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Compound of Interest

Compound Name:
1-(2-

(Dimethylamino)phenyl)ethanone

CAS No.: 10336-55-7

Cat. No.: B084727

Get Quote

Executive Summary
This application note details the mass spectrometric analysis of 1-(2-
(Dimethylamino)phenyl)ethanone (also known as 2'-dimethylaminoacetophenone). This

compound serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals

and functionalized aromatic systems.

Crucial Distinction: Researchers must distinguish this compound from its isomer, 2-

(dimethylamino)-1-phenylethanone (phenacyl dimethylamine). The target molecule discussed

here carries the dimethylamino substituent on the phenyl ring at the ortho position, not on the

alkyl chain. This structural difference fundamentally alters the fragmentation pathways due to

the "Ortho Effect," a phenomenon we will exploit for specific identification.
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Property Value

IUPAC Name 1-[2-(dimethylamino)phenyl]ethanone

Common Name 2'-Dimethylaminoacetophenone

CAS Number 10336-55-7

Molecular Formula C₁₀H₁₃NO

Monoisotopic Mass 163.0997 Da

Polarity Basic (Tertiary Amine)

LogP ~2.1

Instrumentation & Method Development
Ionization Source Selection
For this molecule, Electrospray Ionization (ESI) in positive mode (ESI+) is the preferred method

for quantitative LC-MS/MS workflows due to the high proton affinity of the tertiary

dimethylamino group.

Electron Ionization (EI) is recommended for structural elucidation and impurity profiling (GC-

MS), as it provides a fingerprint fragmentation pattern driven by the aromatic stability and the

ortho substituent interaction.

LC-MS/MS Protocol (Recommended)
System: UHPLC coupled to Triple Quadrupole MS (QqQ).

Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient:
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0.0 min: 10% B

5.0 min: 90% B

6.0 min: 90% B

6.1 min: 10% B (Re-equilibration)

Flow Rate: 0.4 mL/min.

Injection Volume: 2 µL.

Mass Spectrometer Parameters (ESI+)
Capillary Voltage: 3.5 kV.

Desolvation Temperature: 350°C.

Gas Flow: 10 L/min.

Scan Mode: Multiple Reaction Monitoring (MRM).

Mass Spectral Characterization
ESI+ Fragmentation (LC-MS/MS)
In ESI+, the molecule forms a stable protonated molecular ion

.

Precursor Ion: m/z 164.1

Primary Transition (Quantifier): m/z 164.1 → 122.1

Mechanism: Loss of Ketene (

, 42 Da). The protonated ketone undergoes a rearrangement where the acetyl group is
cleaved, often facilitated by the ortho amino group stabilizing the resulting cation.

Secondary Transition (Qualifier): m/z 164.1 → 146.1
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Mechanism: Loss of Water (

, 18 Da). This is a classic "Ortho Effect." The carbonyl oxygen abstracts a hydrogen from
the spatially proximate N-methyl group, leading to the elimination of water and ring closure
(potentially forming an indole-like cation).

EI Fragmentation (GC-MS)
The EI spectrum provides a structural fingerprint distinct from the para isomer.

Molecular Ion (

): m/z 163 (Strong intensity).

Base Peak: m/z 148 (

).

Mechanism: Alpha-cleavage of the methyl group from the ketone, or loss of a methyl

radical from the dimethylamino group. The formation of the acylium ion is electronically

favored.

Characteristic Fragment: m/z 120 (

).

Mechanism: Loss of the entire acetyl group, leaving the dimethylaminophenyl cation.

Structural Elucidation & The Ortho Effect
The proximity of the carbonyl group and the dimethylamino group allows for a specific

Hydrogen Transfer Mechanism unavailable to the meta or para isomers.

Diagram 1: Fragmentation Pathway & Ortho Effect
The following diagram illustrates the mechanistic difference between the standard

fragmentation and the ortho-specific pathway.
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Caption: Mechanistic divergence in ESI+ MS/MS showing the standard ketene loss vs. the

ortho-specific water loss pathway.

Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize matrix effects, follow this "Dilute-and-Shoot" protocol

optimized for plasma or reaction mixture analysis.

Step-by-Step Workflow
Stock Preparation:

Weigh 10 mg of 1-(2-(Dimethylamino)phenyl)ethanone reference standard.

Dissolve in 10 mL of Methanol (HPLC Grade) to create a 1 mg/mL (1000 ppm) Master

Stock.

Store at -20°C (Stable for 3 months).

Working Standard:

Dilute Master Stock 1:100 in 50% Acetonitrile/Water to obtain 10 µg/mL.

Prepare a calibration curve from 1 ng/mL to 1000 ng/mL.

Sample Extraction (Plasma/Biologicals):

Aliquot 50 µL of sample into a 1.5 mL centrifuge tube.
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Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Acetophenone-d5).

Vortex for 30 seconds to precipitate proteins.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer 100 µL of supernatant to an LC vial.

Inject 2 µL into the LC-MS/MS.

Diagram 2: Analytical Workflow
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Caption: Step-by-step analytical workflow from sample preparation to data reporting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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and industry.
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